molecular formula C10H18N2O B13181996 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile

Cat. No.: B13181996
M. Wt: 182.26 g/mol
InChI Key: VIQNQDNJSLIZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with a suitable amine and a nitrile source under controlled conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carboxamide
  • 1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carboxylate

Uniqueness

1-(3-Amino-2-hydroxypropyl)cyclohexane-1-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, hydroxyl group, and nitrile group allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3-amino-2-hydroxypropyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C10H18N2O/c11-7-9(13)6-10(8-12)4-2-1-3-5-10/h9,13H,1-7,11H2

InChI Key

VIQNQDNJSLIZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(CN)O)C#N

Origin of Product

United States

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